2-Cyanopropan-2-YL benzoate

Description

Contextualization within Modern Organic and Polymer Chemistry

In the broad fields of organic and polymer chemistry, the utility of a compound is often defined by its reactivity and the functional handles it possesses. 2-Cyanopropan-2-yl benzoate (B1203000), with its ester and nitrile functionalities, presents potential as a precursor or intermediate in the synthesis of more elaborate molecules. Unlike its well-studied analogue, 2-cyanopropan-2-yl dithiobenzoate, which is a prominent agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the direct application of the benzoate ester in polymerization is not extensively documented. rsc.orgpubcompare.ai Its significance appears to lie more in the realm of fine chemical synthesis, where it can be used to introduce the 2-cyanopropan-2-yl moiety into a target structure.

Overview of Molecular Architecture and Key Functional Groups

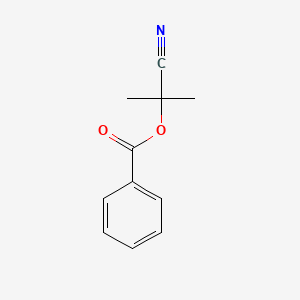

The molecular structure of 2-cyanopropan-2-yl benzoate consists of a central quaternary carbon atom bonded to two methyl groups, a nitrile group (-C≡N), and an oxygen atom which forms an ester linkage with a benzoyl group. This architecture imparts specific chemical characteristics to the molecule. The tertiary alkyl nature of the 2-cyanopropan-2-yl group can provide steric hindrance, influencing the reactivity of the adjacent ester. The electron-withdrawing nature of the nitrile group can affect the electronic properties of the molecule.

Table 1: Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 32379-42-3 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₁NO₂ | sigmaaldrich.com |

| Molecular Weight | 189.21 g/mol | bldpharm.combldpharm.com |

Historical Development and Emerging Research Trajectories

The documented history of this compound is primarily found within the patent literature and supplementary materials of research articles, where it is often cited as an intermediate in multi-step synthetic sequences. google.comchemrxiv.org For instance, its synthesis has been described in the context of preparing more complex molecules for various applications, including as kinase inhibitors. google.comgoogle.com

A documented synthesis involves the reaction of benzoyl cyanide with acetone (B3395972). chemsrc.com Another method describes its preparation via flash column chromatography, yielding a colorless liquid. chemrxiv.org The ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ 8.04–7.99 (m, 2H) and 7.63–7.56 (m, 1H), corresponding to the protons on the benzene (B151609) ring. chemrxiv.org

The emerging research trajectory for this compound appears to be its continued use as a specialized building block. Its structural motif is incorporated into larger, often biologically active, compounds. For example, the related compound methyl 3-(2-cyanopropan-2-yl)benzoate has been used in the synthesis of amino acid derivatives with potential therapeutic applications. google.com The future of this compound in research is likely to be defined by the demand for the specific structural features it can impart in the field of medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopropan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2,8-12)14-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQXSRBCTVHENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498818 | |

| Record name | 2-Cyanopropan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32379-42-3 | |

| Record name | 2-Cyanopropan-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyanopropan 2 Yl Benzoate

Esterification Reactions and Optimization Strategies

Esterification remains a fundamental approach for the synthesis of 2-cyanopropan-2-yl benzoate (B1203000). Research has focused on optimizing these reactions through various strategies, including direct esterification, the use of acyl halides, and the fine-tuning of catalytic systems and reaction conditions.

Direct Esterification Approaches

Direct esterification typically involves the reaction of benzoic acid with acetone (B3395972) cyanohydrin. This method, while straightforward, often requires a catalyst to proceed at a reasonable rate and to achieve high conversion. A common approach involves heating benzoic acid and methanol (B129727) in the presence of a strong acid catalyst like concentrated sulfuric acid to produce methyl benzoate, a related ester. tcu.edu The general principle of acid-catalyzed esterification can be applied to the synthesis of 2-cyanopropan-2-yl benzoate. However, the direct use of acetone cyanohydrin with benzoic acid presents challenges due to the potential for side reactions and the need for effective water removal to drive the equilibrium towards product formation. google.com

Synthesis via Acyl Halides and Acetone Cyanohydrin

A widely utilized and efficient method for preparing this compound involves the reaction of benzoyl chloride with acetone cyanohydrin. chemrxiv.orgchemsrc.com This reaction is a form of acylation where the hydroxyl group of acetone cyanohydrin attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct. To enhance the reaction rate and yield, a base such as 4-dimethylaminopyridine (B28879) (DMAP) can be used as a catalyst. chemrxiv.org The reaction is typically carried out at elevated temperatures. chemrxiv.org For instance, a mixture of acetone cyanohydrin and benzoyl chloride can be heated at 110 °C for several hours to yield the desired product. chemrxiv.org This method avoids the equilibrium limitations of direct esterification.

Catalytic Systems and Reaction Condition Tuning for Enhanced Yield and Selectivity

The choice of catalyst and the optimization of reaction conditions are crucial for maximizing the yield and selectivity of this compound synthesis. In the synthesis via acyl halides, catalysts like 4-dimethylaminopyridine hydrochloride have been shown to be effective. chemrxiv.org The reaction temperature and time are also critical parameters. Stirring the mixture of acetone cyanohydrin and benzoyl chloride at 110°C for 4 hours has been reported as an effective condition. chemrxiv.org For direct esterification, tin(II) compounds have been patented as catalysts for the reaction of benzoic acid with alcohols, which could potentially be adapted for acetone cyanohydrin. google.com The use of such catalysts can allow for milder reaction conditions and improved efficiency.

| Reactants | Catalyst | Temperature | Time | Yield | Reference |

| Acetone Cyanohydrin, Benzoyl Chloride | 4-Dimethylaminopyridine hydrochloride | 110 °C | 4 h | Not specified | chemrxiv.org |

| Benzoic Acid, Alcohols (general) | Tin(II) compound | 160-250 °C | Not specified | High purity | google.com |

Exploration of Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the outcome of the synthesis. For reactions involving acyl halides, anhydrous solvents are preferred to prevent the hydrolysis of the acyl chloride. chemrxiv.org While some procedures are performed neat (without a solvent), others may employ non-polar organic solvents. chemrxiv.org The kinetics of the reaction between benzoyl chloride and acetone cyanohydrin are influenced by temperature and catalyst concentration. chemrxiv.org Detailed kinetic studies are essential for understanding the reaction mechanism and for scaling up the synthesis for industrial production. The use of microreactors has been explored for other esterification reactions, offering benefits such as rapid reaction times and solventless conditions for liquid reagents, which could be a promising avenue for the synthesis of this compound. researchgate.net

Integration of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. ajrconline.orgmdpi.com Key areas of focus include the use of safer solvents, the development of catalyst-free reactions, and the use of energy-efficient methods like microwave-assisted synthesis. ajrconline.orgnih.gov

One of the primary starting materials, acetone cyanohydrin, is itself a hazardous substance. imo.org Greener methods for the in-situ generation of acetone cyanohydrin or finding less hazardous alternatives are important considerations. The use of water as a solvent, where possible, is a key principle of green chemistry. mdpi.com While many organic reactions are not compatible with water, research into developing water-tolerant catalytic systems is ongoing. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields in shorter reaction times and with reduced solvent usage. ajrconline.orgnih.gov This technique could be applied to the esterification or acylation steps in the synthesis of this compound to improve its environmental footprint. Furthermore, the development of catalyst-free protocols, where the inherent reactivity of the starting materials is sufficient, is a significant goal in green chemistry. nih.gov

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Safer Solvents | Exploring water or other benign solvents as reaction media. mdpi.com |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. ajrconline.orgnih.gov |

| Catalysis | Developing highly efficient and recyclable catalysts to minimize waste. mdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

Atom Economy and Waste Minimization in Benzoate Ester Formation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. uhcl.edu Traditional methods for synthesizing benzoate esters, such as using acid chlorides or anhydrides with an alcohol, often exhibit poor atom economy because they generate stoichiometric byproducts. wikipedia.org For instance, the reaction of benzoyl chloride with an alcohol produces the benzoate ester but also an equivalent amount of hydrogen chloride, which must be neutralized, adding steps and creating salt waste.

Modern catalytic approaches significantly improve atom economy and minimize waste. The direct esterification of benzoic acid with an alcohol is highly atom-economical, with water being the only byproduct. wikipedia.org However, this reaction is typically slow and requires effective catalysis to proceed efficiently. dergipark.org.tr

Catalytic Strategies for Enhanced Atom Economy:

Biocatalysis: Enzymes, particularly lipases, have emerged as powerful catalysts for ester synthesis. unife.it Biocatalysis offers high selectivity under mild operating conditions, which reduces energy consumption and the formation of unwanted byproducts. researchgate.net The enzymatic synthesis of benzoate esters can be performed in solvent-free systems, further reducing waste. nih.govsci-hub.se For instance, immobilized lipases like Novozym® 435 have been successfully used in the synthesis of benzyl (B1604629) benzoate, demonstrating the potential for clean, enzyme-catalyzed production processes. researchgate.net

Table 1: Comparison of Synthetic Approaches for Benzoate Ester Formation| Methodology | Typical Reactants | Key Advantages | Waste Profile | Source(s) |

|---|---|---|---|---|

| Traditional (e.g., Acid Chloride) | Benzoyl Chloride, Alcohol | High reactivity, mild conditions | Low atom economy; generates stoichiometric acid byproduct (e.g., HCl) requiring neutralization and creating salt waste. | wikipedia.org |

| Homogeneous Acid Catalysis | Benzoic Acid, Alcohol, H₂SO₄ | High atom economy (water is the only byproduct) | Catalyst is difficult to recover, requiring neutralization and leading to corrosive and acidic waste streams. | researchgate.net |

| Heterogeneous Solid Acid Catalysis | Benzoic Acid, Alcohol, Solid Acid (e.g., Zr/Ti oxide) | High atom economy; catalyst is easily recoverable and reusable, minimizing waste. | Minimal waste, primarily water. | mdpi.comnih.gov |

| Biocatalysis (Enzymatic) | Benzoic Acid, Alcohol, Lipase | High selectivity, mild conditions, high atom economy, potential for solvent-free reaction. | Biodegradable catalyst; minimal waste (water). | unife.itresearchgate.net |

Sustainable Solvent and Reagent Selection

Green Solvents in Benzoate Esterification:

The push for greener chemistry has led to the investigation of more benign solvent alternatives. researchtrendsjournal.com For benzoate ester formation, several advanced and sustainable solvent systems have been explored:

Solvent-Free Reactions: The ideal green chemistry scenario is to eliminate the solvent entirely. dergipark.org.tr This is achievable in some catalytic systems, particularly with biocatalysts or when one of the reactants, such as an alcohol, can serve as the solvent. nih.govsci-hub.se Solvent-free esterification of benzoic acid using a modified montmorillonite (B579905) K10 catalyst has been reported to produce high yields. ijstr.org

Deep Eutectic Solvents (DES): DES are emerging as a new class of green solvents with attractive properties such as low cost, low vapor pressure, biodegradability, and high thermal stability. jsynthchem.comscispace.comresearchgate.net They are typically formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). scispace.com Importantly, certain DES can act as both the solvent and the catalyst, simplifying the reaction system. scispace.comdergipark.org.tr For example, a DES composed of p-toluenesulfonic acid and benzyltriethyl ammonium (B1175870) chloride has been used as a dual solvent-catalyst for the esterification of benzoic acid, achieving high conversions and allowing for easy separation of the catalyst/solvent from the product. dergipark.org.trscispace.com Studies have shown DES can lead to conversions of benzoic acid up to 88.3% at 75°C. scispace.com

Sustainable Reagent Selection:

Alongside sustainable solvents, the choice of reagents plays a pivotal role. As mentioned, moving from highly reactive but less atom-economical reagents like acid chlorides to more stable starting materials like carboxylic acids is a key strategy. wikipedia.org This shift is enabled by the development of powerful catalytic systems.

Direct Use of Benzoic Acid: Catalysts such as Zr/Ti solid acids, supported iron oxide nanoparticles, and various biocatalysts allow for the direct esterification of benzoic acid, avoiding the need for its conversion into a more reactive derivative. mdpi.comnih.govunife.it This approach simplifies the synthetic route and reduces the number of steps, which in turn minimizes waste and resource consumption.

Enzymatic Acyl Donors: In biocatalysis, while direct esterification with benzoic acid is possible, solubility can sometimes be a challenge. sci-hub.senih.gov Alternative acyl donors like benzoic anhydride (B1165640) can be more effective in enzymatic reactions, and when conducted in a solvent-free system with an excess of the alcohol, high conversions can be achieved. sci-hub.se

Table 2: Sustainable Solvent and Reagent Alternatives for Benzoate Ester Synthesis| Category | Alternative | Description & Advantages | Source(s) |

|---|---|---|---|

| Solvents | Solvent-Free | Reactions are conducted without a solvent, often using an excess of one reactant as the medium. This eliminates solvent waste and simplifies purification. | ijstr.orgnih.gov |

| Deep Eutectic Solvents (DES) | A mixture of components that forms a eutectic with a low melting point. They are often biodegradable, have low vapor pressure, and can act as both solvent and catalyst, enabling high conversions and easy separation. | jsynthchem.comscispace.comchemicalpapers.com | |

| Reagents | Benzoic Acid (with catalyst) | Direct use of the carboxylic acid is highly atom-economical. Modern catalysts enable high yields under milder conditions than traditional strong acids. | wikipedia.orgmdpi.com |

| Biocatalysts (e.g., Lipases) | Enzymes act as highly specific, efficient, and biodegradable catalysts. They operate under mild conditions, reducing energy use and byproduct formation. | unife.itresearchgate.netemerginginvestigators.org |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the different types of protons and their immediate electronic surroundings. For 2-Cyanopropan-2-yl benzoate (B1203000), the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoate group and the methyl protons of the 2-cyanopropan-2-yl moiety.

The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between δ 7.4 and 8.1 ppm. The protons ortho to the carbonyl group are the most deshielded and are anticipated to resonate at the lowest field, around δ 8.0-8.1 ppm. The meta and para protons would appear at slightly higher fields.

The six protons of the two methyl groups in the 2-cyanopropan-2-yl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. These protons are attached to a quaternary carbon, which is also bonded to a cyano group and an oxygen atom. This environment would lead to a single, sharp peak in the upfield region of the spectrum, predicted to be around δ 1.8-2.0 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho-H) | 8.0 - 8.1 | Doublet | 2H |

| Aromatic (meta-H) | 7.4 - 7.6 | Triplet | 2H |

| Aromatic (para-H) | 7.5 - 7.7 | Triplet | 1H |

| Methyl (-CH₃) | 1.8 - 2.0 | Singlet | 6H |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon skeleton of a molecule. Each unique carbon atom in 2-Cyanopropan-2-yl benzoate will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 164-166 ppm. The aromatic carbons will resonate in the δ 128-134 ppm region, with the carbon attached to the ester group (ipso-carbon) appearing at a slightly different shift compared to the other aromatic carbons. The quaternary carbon of the 2-cyanopropan-2-yl group, bonded to the oxygen, cyano group, and two methyl groups, is predicted to have a chemical shift in the range of δ 75-80 ppm. The carbon of the cyano group (-C≡N) will have a characteristic signal around δ 118-122 ppm. Finally, the equivalent methyl carbons are expected to resonate in the upfield region, around δ 25-30 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 164 - 166 |

| Aromatic (C-O) | 129 - 131 |

| Aromatic (ortho-C) | 129.5 - 130.5 |

| Aromatic (meta-C) | 128.0 - 129.0 |

| Aromatic (para-C) | 133.0 - 134.0 |

| Quaternary (C(CH₃)₂CN) | 75 - 80 |

| Cyano (C≡N) | 118 - 122 |

| Methyl (-CH₃) | 25 - 30 |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, cyano, and aromatic functionalities.

A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will likely appear as two bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. The presence of the cyano group (C≡N) will be indicated by a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2950 - 3000 | Medium |

| Cyano (C≡N) | Stretching | 2220 - 2260 | Medium, Sharp |

| Ester (C=O) | Stretching | 1720 - 1740 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Ester (C-O) | Stretching | 1250 - 1300 & 1100 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzoate group in this compound contains a conjugated π-system, which will absorb UV light. The spectrum is expected to show characteristic absorption bands related to the π → π* transitions of the benzene ring and the carbonyl group. Typically, benzoates exhibit a strong absorption band (the E2 band) around 230 nm and a weaker, more structured band (the B band) around 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent used.

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (E2 band) | ~230 | High |

| π → π* (B band) | ~275 | Moderate |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be weak or absent due to the instability of the molecular ion. The fragmentation pattern will be dominated by cleavages that lead to stable carbocations and neutral fragments.

A primary fragmentation pathway would involve the cleavage of the ester bond. This can lead to the formation of the benzoyl cation ([C₆H₅CO]⁺) with an m/z of 105, which is often a very stable and abundant ion in the mass spectra of benzoate esters. The other fragment would be the 2-cyanopropan-2-yl radical. Another possible fragmentation is the loss of the 2-cyanopropan-2-yl cation, leading to the benzoate anion (not typically observed in positive ion mode) or rearrangement products. Further fragmentation of the benzoyl cation can lead to the phenyl cation ([C₆H₅]⁺) at m/z 77 by the loss of a neutral carbon monoxide molecule.

| Predicted m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| [M]⁺ | Molecular Ion | [C₁₁H₁₁NO₂]⁺ |

| 105 | Benzoyl cation | [C₆H₅CO]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 68 | 2-cyanopropen-2-yl radical cation | [C₄H₄N]⁺ |

| 51 | Fragment of phenyl ring | [C₄H₃]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, it elucidates the arrangement of molecules within the crystal lattice, known as crystal packing, which is governed by intermolecular interactions such as van der Waals forces and dipole-dipole interactions. For this compound, X-ray crystallographic analysis would provide invaluable data on the planarity of the benzene ring, the geometry of the ester group, and the orientation of the 2-cyanopropan-2-yl substituent relative to the benzoate moiety. As of the latest available data, a public crystal structure for this compound has not been deposited in major crystallographic databases.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are fundamental for assessing the purity of this compound and for its separation from reactants, byproducts, and impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most common approach. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is often achieved using a UV detector, as the benzene ring in the benzoate structure provides a strong chromophore. Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a suitable retention time, ensuring good resolution from any potential impurities.

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to have sufficient volatility and thermal stability to be amenable to GC analysis. A typical GC method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column is housed in an oven where the temperature can be programmed to increase over time, facilitating the separation of components based on their boiling points and interactions with the stationary phase. A nonpolar or moderately polar stationary phase, such as one based on polydimethylsiloxane, would likely be suitable. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection, with the latter providing both quantitative data and structural information from the mass spectrum of the eluting compound.

Theoretical and Computational Chemistry Investigations of 2 Cyanopropan 2 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

For a molecule like 2-cyanopropan-2-yl benzoate (B1203000), Density Functional Theory (DFT) would be a primary tool. DFT studies, using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the molecule's most stable three-dimensional arrangement of atoms—its ground state geometry. These calculations would yield key energetic data, including the total electronic energy, and would allow for the calculation of thermodynamic properties like enthalpy and Gibbs free energy. From the optimized geometry, one could derive bond lengths, bond angles, and dihedral angles, offering insight into the steric and electronic interactions between the benzoate and 2-cyanopropan-2-yl moieties. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide initial predictions of the molecule's reactivity, identifying likely sites for nucleophilic and electrophilic attack.

To achieve higher accuracy for thermochemical and kinetic data, more computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be applied. These methods provide a more rigorous treatment of electron correlation than standard DFT, leading to more precise predictions of properties like activation energies for potential reactions. For a molecule of this size, such high-level calculations would be computationally demanding but would offer benchmark data for its stability and reactivity.

The presence of rotatable single bonds in 2-cyanopropan-2-yl benzoate suggests the existence of multiple conformers. A systematic conformational analysis would be necessary to identify the various low-energy spatial arrangements of the molecule. This involves mapping the potential energy surface by systematically rotating key dihedral angles (e.g., the C-O bond of the ester linkage) and calculating the energy at each point. This process would identify the global minimum energy conformer as well as other local minima and the energy barriers that separate them, providing a comprehensive picture of the molecule's flexibility.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. By simulating the movement of atoms based on a force field, MD can reveal how the molecule behaves in different environments, such as in various solvents or at different temperatures. These simulations could illustrate the flexibility of the molecule, the time-averaged distribution of its conformers, and how it might interact with other molecules, providing insights that are crucial for understanding its behavior in a real-world chemical system.

Computational Spectroscopy for Prediction and Interpretation of Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities would correspond to specific vibrational modes of the molecule, such as the C≡N stretch of the nitrile group and the C=O stretch of the ester. Similarly, NMR chemical shifts (¹H and ¹³C) could be calculated and compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) could further be used to predict the molecule's UV-Vis absorption spectrum by calculating the energies of its electronic excitations.

Reaction Mechanism Elucidation through Transition State Theory and Reaction Path Analysis

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, one might investigate its hydrolysis or thermal decomposition. Using methods like DFT, researchers could map out the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. According to Transition State Theory, the energy of this state determines the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state) and analyzing the geometry of the transition state, one could gain a deep understanding of how the reaction proceeds at a molecular level. Reaction path analysis, such as following the Intrinsic Reaction Coordinate (IRC), would confirm that the identified transition state correctly connects the reactants and products.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling plays a crucial role in modern chemical research, offering the potential to forecast the reactivity of novel compounds without the need for extensive empirical testing. For a compound such as this compound, which possesses both ester and cyanohydrin functionalities, predictive modeling through Quantitative Structure-Reactivity Relationships (QSRR) can provide valuable insights into its chemical behavior. These models establish a mathematical correlation between the structural or physicochemical properties of a molecule and its observed reactivity.

A hypothetical QSRR study for this compound could focus on predicting its susceptibility to hydrolysis, a common reaction for esters. The reactivity in this case would be the rate of hydrolysis under specific conditions. The "structure" component of the relationship would be defined by a set of molecular descriptors calculated using computational chemistry methods. These descriptors can be broadly categorized as electronic, steric, and thermodynamic.

Key Molecular Descriptors for Modeling Reactivity:

Electronic Descriptors: These parameters describe the electron distribution within the molecule and are critical for predicting its interaction with other chemical species. For this compound, key electronic descriptors would include:

Partial atomic charges: The charge on the carbonyl carbon of the ester group is a primary indicator of its electrophilicity and, therefore, its susceptibility to nucleophilic attack.

Frontier molecular orbital energies (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to accept electrons, a key step in many reactions.

Hammett parameters (σ): For derivatives with substituents on the benzoate ring, Hammett parameters quantify the electron-donating or electron-withdrawing nature of these substituents, which significantly influences the reactivity of the ester group.

Steric Descriptors: These descriptors quantify the three-dimensional size and shape of the molecule, which can influence the accessibility of the reactive sites. For this compound, the bulky 2-cyanopropan-2-yl group would be of particular interest. Relevant descriptors include:

Taft steric parameters (Es): These provide a measure of the steric hindrance at the reaction center.

Molecular volume and surface area: These give a general indication of the molecule's size.

Thermodynamic Descriptors: These parameters relate to the stability of the molecule and the energy changes associated with a reaction.

Heat of formation: This can provide insights into the relative stability of the reactant and potential transition states.

Bond dissociation energies: The strength of the ester bond would be a direct indicator of its reactivity.

To illustrate the potential application of these descriptors, a hypothetical dataset for a series of substituted this compound derivatives could be constructed. By calculating the aforementioned descriptors and correlating them with hypothetical reactivity data (e.g., rate of hydrolysis), a QSRR model could be developed using statistical methods like multiple linear regression (MLR).

A hypothetical MLR equation might take the form:

log(k) = c₀ + c₁σ + c₂Es + c₃q(C=O)

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett parameter of a substituent on the benzene (B151609) ring.

Es is the Taft steric parameter for the alcohol moiety.

q(C=O) is the partial charge on the carbonyl carbon.

c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

The following interactive data table presents a hypothetical set of data for such a QSRR study, illustrating the relationship between molecular descriptors and a hypothetical reactivity measure.

| Substituent (on Benzoate Ring) | Hammett Parameter (σ) | Taft Steric Parameter (Es) | Partial Charge on Carbonyl Carbon (q(C=O)) | Hypothetical log(k) |

|---|---|---|---|---|

| 4-Nitro | 0.78 | -1.54 | 0.45 | -2.5 |

| 3-Chloro | 0.37 | -1.54 | 0.42 | -3.1 |

| H | 0.00 | -1.54 | 0.40 | -3.8 |

| 4-Methyl | -0.17 | -1.54 | 0.38 | -4.2 |

| 4-Methoxy | -0.27 | -1.54 | 0.37 | -4.5 |

This table demonstrates that as the electron-withdrawing nature of the substituent increases (higher σ value), the partial charge on the carbonyl carbon increases, and the hypothetical reaction rate also increases. The steric parameter for the constant 2-cyanopropan-2-yl group is held constant in this simplified example.

In a real-world scenario, a much larger and more diverse set of compounds and descriptors would be necessary to build a statistically significant and predictive QSRR model. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding future research and development efforts.

Research Applications and Functional Explorations of 2 Cyanopropan 2 Yl Benzoate

Role as a Synthetic Intermediate or Building Block in Complex Molecule Construction

As an ester of acetone (B3395972) cyanohydrin, 2-cyanopropan-2-yl benzoate (B1203000) can be viewed as a protected form of a versatile functional group. Enantiopure cyanohydrins are valuable and adaptable building blocks in organic chemistry because their two functional groups can be readily converted into a wide range of other structures, such as α-hydroxy aldehydes, β-amino alcohols, and α-hydroxy carboxylic acids. researchgate.net The benzoate group can serve to mask the hydroxyl functionality, allowing for selective reactions at the nitrile group or other parts of a molecule.

Precursor in the Synthesis of Pharmaceutically Relevant Compounds

The cyanohydrin motif is a crucial synthon for preparing compounds of pharmaceutical and biological importance. researchgate.net Through chemical transformations of the hydroxyl and cyanide moieties, a variety of chiral products can be accessed. researchgate.net For example, the nitrile group can be hydrolyzed to form α-hydroxy carboxylic acids or amides, while reduction can yield β-amino alcohols, a structural feature present in many therapeutic agents. researchgate.net

By serving as a protected cyanohydrin, 2-cyanopropan-2-yl benzoate could function as a stable intermediate in multi-step syntheses. The benzoate protecting group would prevent undesired reactions of the hydroxyl group during transformations elsewhere in the molecule. Subsequent removal of the benzoate group would then reveal the hydroxyl functionality for further reaction, making it a potentially useful, though not widely cited, building block in medicinal chemistry.

Building Block for Advanced Organic Scaffolds and Heterocycles

The versatility of cyanohydrins extends to the construction of complex molecular frameworks, including heterocyclic compounds. Research has demonstrated synthetic routes to obtain nitrogen-containing heterocycles such as substituted morpholines, aziridines, and pyrrolines, using a stereoselective cyanohydrin formation as the key initial step. rsc.org These heterocyclic structures are significant scaffolds in drug discovery and materials science.

In this context, this compound could act as a precursor wherein the benzoate group protects the hydroxyl function while the nitrile group is elaborated or participates in cyclization reactions. The stability of the ester linkage would be crucial for its utility, allowing for a range of reaction conditions to be employed before a final deprotection step. This strategy of protecting a key functional group is fundamental in the synthesis of complex organic molecules. jocpr.com

Exploration in Advanced Polymerization Chemistry

The most significant and well-documented role of the 2-cyanopropan-2-yl moiety is in the field of controlled radical polymerization (CRP), a set of techniques that allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Relevance of 2-Cyanopropan-2-yl Moiety in Controlled Radical Polymerization (CRP) Systems

The 2-cyanopropan-2-yl group is central to one of the most common radical initiators, 2,2'-azobis(2-methylpropionitrile) (AIBN). Upon thermal or photochemical decomposition, AIBN generates two 2-cyanopropan-2-yl radicals, which can initiate polymerization.

More critically, this moiety serves as an exceptional leaving group in chain transfer agents used for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful CRP technique that confers a living character on the polymerization process. Compounds such as 2-cyanoprop-2-yl dithiobenzoate and bis(2-cyanopropan-2-yl)trithiocarbonate are highly efficient RAFT agents. The effectiveness of the 2-cyanopropan-2-yl group as a leaving group is a key factor in achieving high levels of control over the polymerization.

Mechanistic Studies of 2-Cyanopropan-2-yl Radical Reactivity in Polymerization Processes

In radical polymerization, the process begins with the generation of initiating radicals from a source like AIBN. The 2-cyanopropan-2-yl radical adds to a monomer molecule, creating a new radical that propagates by adding to subsequent monomer units.

In RAFT polymerization, the mechanism is more sophisticated. The process involves a rapid equilibrium between active, propagating polymer chains and dormant chains. A RAFT agent, often containing the 2-cyanopropan-2-yl group, mediates this exchange. The propagating polymer radical adds to the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either releasing the original propagating chain or releasing the 2-cyanopropan-2-yl radical (the leaving group) to leave a new dormant polymer chain. The high efficiency of RAFT agents with this moiety is attributed to the ability of the 2-cyanopropan-2-yl group to act as a good leaving group, facilitating the reversible transfer process that minimizes termination reactions.

Influence on Polymer Architecture, Molecular Weight Distribution, and End-Group Functionalization

The control exerted by RAFT agents featuring the 2-cyanopropan-2-yl group has a profound impact on the final polymer product. This controlled process allows for the synthesis of polymers with well-defined characteristics.

Key outcomes include:

Controlled Molecular Weight : The molecular weight of the polymer increases linearly with monomer conversion.

Narrow Molecular Weight Distribution : The polymers produced have a low dispersity (Đ), meaning the polymer chains are of similar length. For example, the use of bis(2-cyanopropan-2-yl)trithiocarbonate has enabled the synthesis of high-molar-mass triblock copolymers with unprecedented control, achieving a dispersity as low as 1.04. researchgate.net

High End-Group Fidelity : The polymer chains retain the RAFT agent fragment at their ends. This allows the polymerization to be re-initiated by adding more monomer, leading to the creation of complex polymer architectures such as block copolymers.

The table below summarizes the controlled polymerization of various monomers using RAFT agents that incorporate the 2-cyanopropan-2-yl moiety, showcasing the excellent control over molecular weight and dispersity.

| Monomer | RAFT Agent | Initiator | Resulting Mn ( g/mol ) | Dispersity (Đ) |

| Acrylonitrile | 2-Cyanoprop-2-yl dithiobenzoate | AIBN | Up to 32,800 | As low as 1.29 |

| Methyl Methacrylate (MMA) | Bis(2-cyanopropan-2-yl)trithiocarbonate | AIBN | ~135,000 | 1.04 |

| Styrene | 2-Cyano-2-propyl 4-cyanobenzodithioate | AIBN | Controlled | Low (<1.3) |

This table is generated based on findings reported in the cited literature and is for illustrative purposes.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive research has revealed no available scientific literature, including data on its synthesis, structure-activity relationship (SAR) studies, or applications in material science.

The search results consistently refer to a different but similarly named compound, "2-Cyanopropan-2-yl benzodithioate," which is a well-documented agent used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. However, per the strict instructions to focus solely on "this compound," information regarding the benzodithioate analogue cannot be substituted.

Therefore, due to the lack of any specific information or research findings on "this compound," it is not possible to create the detailed and scientifically accurate article as outlined in the prompt.

Future Research Directions and Emerging Paradigms for 2 Cyanopropan 2 Yl Benzoate

Development of Cascade Reactions and Multicomponent Synthesis Strategies

Future synthetic research on 2-Cyanopropan-2-yl benzoate (B1203000) will likely focus on elegant and efficient assembly methods, moving beyond traditional stepwise approaches. The development of cascade and multicomponent reactions (MCRs) offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.

A primary avenue of investigation would be the development of a one-pot synthesis directly from simple precursors like acetone (B3395972), a cyanide source, and a benzoylating agent. Such a strategy would combine the formation of the 2-cyanopropan-2-ol intermediate (an acetone cyanohydrin) and its subsequent esterification without the need for isolating intermediates. This approach is conceptually similar to the Strecker reaction, a classic MCR for synthesizing amino acids, which combines an aldehyde or ketone, ammonia, and cyanide. nih.gov

Furthermore, the burgeoning field of biocatalysis presents exciting opportunities. A bienzymatic cascade could be envisioned for the synthesis of optically active cyanohydrin benzoates. mdpi.comresearchgate.net This could involve a hydroxynitrile lyase (HNL) for the enantioselective addition of cyanide to a carbonyl compound, followed by a lipase-catalyzed acylation. mdpi.com For 2-Cyanopropan-2-yl benzoate, this would involve the lipase-catalyzed benzoylation of the cyanohydrin intermediate. The optimization of such a cascade would require careful selection of enzymes and reaction conditions to ensure compatibility. mdpi.comresearchgate.net

Catalytic cascade reactions that merge different catalytic cycles are also a promising frontier. For instance, a process could be designed that integrates the copper-catalyzed release of cyanide ions from a stable precursor with a subsequent benzoylation step, providing a safer and more controlled method for cyanohydrin ester synthesis. rsc.org

Table 1: Potential Multicomponent Approaches for this compound Synthesis

| Reaction Type | Potential Reactants | Key Advantages | Research Focus |

| One-Pot Chemo-catalytic | Acetone, Potassium Cyanide, Benzoyl Chloride | High efficiency, reduced purification steps | Catalyst development, optimization of reaction conditions |

| Bienzymatic Cascade | Acetone, Hydrogen Cyanide (generated in situ), Phenyl Benzoate | High enantioselectivity, green reaction conditions | Enzyme screening (HNL, Lipase), solvent engineering, process optimization |

| Metallo-catalytic Cascade | Acetone, K₃Fe(CN)₆, Benzoylating Agent | Use of stable cyanide source, novel reactivity | Catalyst design, understanding cyanide transfer mechanism |

Advanced Characterization Techniques for In-Operando Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new ones. Future research will heavily rely on advanced characterization techniques, particularly in operando spectroscopy, to probe the synthesis of this compound in real-time. wikipedia.org

Operando spectroscopy allows for the simultaneous measurement of catalytic performance and the spectroscopic characterization of the reacting system under true working conditions. wikipedia.orgethz.ch This methodology provides a direct link between the structure of catalytic species or intermediates and their reactivity, offering insights that are unattainable through conventional pre- and post-reaction analysis. ethz.ch

For the synthesis of this compound, techniques such as in operando Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed. For example, in operando FTIR could monitor the disappearance of the carbonyl stretch of a benzoylating agent and the appearance of the ester carbonyl stretch of the product, providing kinetic data. Simultaneously, it could track changes in the catalyst structure, identifying the active species. Combining multiple techniques, such as simultaneous Raman and UV-vis spectroscopy, can provide a more complete picture of the reaction mechanism. ethz.ch

Table 2: Application of In-Operando Techniques for Mechanistic Studies

| Technique | Information Gained | Research Objective |

| In-Operando FTIR Spectroscopy | Real-time concentration of reactants, products, and intermediates; catalyst surface species. | Determine reaction kinetics; identify rate-limiting steps; elucidate catalyst deactivation pathways. |

| In-Operando Raman Spectroscopy | Vibrational modes of catalyst and reacting molecules; structural changes in real-time. | Characterize the active state of the catalyst; study phase transitions under reaction conditions. |

| In-Operando NMR Spectroscopy | Identification of solution-phase intermediates and transient species. | Elucidate complex reaction networks; verify proposed mechanistic pathways. |

| In-Operando UV-vis Spectroscopy | Electronic transitions; formation of colored intermediates or catalyst states. | Monitor catalyst oxidation state; study kinetics of specific reaction steps. |

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The discovery and optimization of synthetic routes for this compound can be dramatically accelerated by integrating high-throughput experimentation (HTE) and automated synthesis platforms. These technologies enable the rapid screening of a vast number of reaction parameters, including catalysts, solvents, temperatures, and reactant ratios, in a parallel and miniaturized fashion. nih.gov

Automated platforms can perform entire synthesis workflows, from reaction setup and execution to work-up, purification, and analysis, with minimal human intervention. merckmillipore.comnih.gov For this compound, an HTE workflow could be designed to optimize its synthesis. For instance, a 96-well plate could be used to screen various Lewis acid catalysts and bases for the benzoylation of 2-cyanopropan-2-ol. Each well would contain a unique combination of catalyst and base, and the reaction outcomes could be rapidly analyzed by techniques like mass spectrometry. prf.org

The data generated from HTE can be used to build predictive models, potentially using machine learning algorithms, to identify optimal reaction conditions more efficiently. This data-driven approach minimizes the experimental effort required and can uncover non-obvious relationships between reaction parameters and outcomes. beilstein-journals.org

Table 3: Hypothetical HTE Screening for this compound Synthesis

| Plate Section (Example) | Variable 1: Catalyst | Variable 2: Base | Constant Parameters | Analysis Method |

| Rows A-D | Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃, Bi(OTf)₃) | Organic Bases (e.g., Pyridine (B92270), DMAP, Et₃N, DBU) | 2-cyanopropan-2-ol, Benzoyl chloride, Solvent (DCM), Temperature (25°C) | LC-MS for yield determination |

| Rows E-H | Organocatalysts (e.g., Thioureas, Chiral Amines) | Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) | 2-cyanopropan-2-ol, Benzoyl chloride, Solvent (DCM), Temperature (25°C) | LC-MS for yield determination |

Exploration of Novel Catalytic Transformations

The synthesis of this compound is fundamentally a problem of C-O bond formation via esterification, preceded by C-C bond formation to create the cyanohydrin. Future research should explore a diverse range of novel catalytic systems to achieve this transformation with higher efficiency, selectivity, and sustainability.

Beyond traditional acid and base catalysis, the use of advanced catalyst systems could be investigated:

Organocatalysis: Chiral organocatalysts, such as cyclic dipeptides or cinchona alkaloids, have been shown to be effective in the enantioselective synthesis of cyanohydrins. nih.govd-nb.info Developing an organocatalytic system that could mediate both the formation of the cyanohydrin and its subsequent benzoylation in a stereoselective manner would be a significant advancement.

Metal-Organic Frameworks (MOFs): The tunable porosity and active sites of MOFs make them promising candidates as catalysts. A MOF with Lewis acidic metal nodes could potentially catalyze the benzoylation reaction, offering benefits such as high stability and recyclability.

Photocatalysis: Light-mediated reactions represent a green and powerful tool in modern synthesis. A research direction could be the development of a photocatalytic system for the generation of benzoyl radicals or other reactive intermediates that could then engage with the cyanohydrin, potentially under very mild conditions.

Biocatalysis: As mentioned, enzymes like lipases are highly effective for esterification. Future work could involve the directed evolution of lipases to enhance their activity and stability for the specific benzoylation of 2-cyanopropan-2-ol. researchgate.net

Application in Nanomaterials and Smart Polymer Design

The unique combination of a nitrile and a benzoate ester group in this compound makes it an intriguing candidate for applications in materials science, particularly in the design of functional nanomaterials and smart polymers.

The nitrile group is known for its ability to undergo polymerization and to coordinate with metal surfaces. This suggests that this compound could be explored as:

A monomer: The polymerization of the nitrile group could lead to novel polymers with pendant benzoate groups, which would influence the material's physical properties such as thermal stability, solubility, and mechanical strength. HCN-derived polymers are known, suggesting that polymerization of the cyano group is feasible. mdpi.com

A surface functionalizing agent: The molecule could be used to modify the surface of nanoparticles (e.g., gold, silica). The nitrile could act as an anchor to the nanoparticle surface, while the exposed benzoate moiety could be used to tune the surface properties or for further chemical modification.

The benzoate ester linkage opens possibilities for creating "smart" or responsive polymers. This ester bond could be designed to be cleavable under specific conditions (e.g., changes in pH, presence of a specific enzyme). This could lead to applications in:

Drug Delivery: A polymer incorporating this compound as a cleavable linker could be used to encapsulate a drug, releasing it only in the target environment where the ester is hydrolyzed.

Degradable Materials: The ester linkage could be a deliberately introduced weak point in a polymer backbone, leading to materials that degrade under controlled conditions, which is desirable for environmental applications.

Deepening Computational Insights for Rational Design and Discovery

Computational chemistry provides a powerful toolkit for understanding and predicting chemical reactivity, complementing experimental work. For this compound, computational methods can be applied to rationally design synthetic routes and predict material properties.

Mechanistic Elucidation: Density Functional Theory (DFT) can be used to model the reaction pathways for the synthesis of this compound. nih.gov By calculating the energies of reactants, transition states, and products, researchers can identify the most favorable reaction mechanisms for different catalytic systems. nih.gov This can guide the selection of catalysts and reaction conditions, reducing the amount of trial-and-error experimentation.

Catalyst Design: Computational screening can be used to identify promising new catalysts. For example, a library of potential Lewis acid catalysts could be computationally evaluated for their ability to activate the benzoylating agent and facilitate the esterification reaction.

Predicting Polymer Properties: If this compound is used as a monomer, molecular dynamics (MD) simulations could be used to predict the properties of the resulting polymer, such as its glass transition temperature, mechanical modulus, and interaction with different solvents. This would allow for the in silico design of new materials with desired characteristics.

Table 4: Key Parameters for Computational Investigation

| Computational Method | System Studied | Key Parameters to Calculate | Research Goal |

| Density Functional Theory (DFT) | Catalytic cycle of synthesis | Transition state geometries and energies, activation barriers, reaction enthalpies. | Identify rate-determining step, compare catalytic efficiency, guide catalyst design. nih.gov |

| Molecular Dynamics (MD) | Enzyme-substrate complex (e.g., Lipase + cyanohydrin) | Binding free energy, conformational changes, solvent effects. | Understand basis of biocatalytic activity and selectivity, design improved enzyme variants. |

| Quantitative Structure-Property Relationship (QSPR) | Polymers derived from the compound | Correlation of molecular descriptors with properties like thermal stability, solubility. | Predict properties of new materials, guide rational polymer design. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyanopropan-2-YL benzoate, and how can reaction conditions be optimized for yield?

- Answer : The primary synthesis involves esterification of 4-(2-cyanopropan-2-yl)benzoic acid with methanol using sulfuric acid as a catalyst under reflux . Industrial methods employ continuous flow reactors for scalability, coupled with distillation or crystallization for purification. Optimization strategies include:

- Temperature control : Maintaining reflux conditions (~60–80°C) to enhance reaction kinetics.

- Catalyst loading : Adjusting sulfuric acid concentration (5–10 mol%) to balance yield and side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR confirm the ester (-COOCH) and nitrile (-C≡N) groups. For example, the nitrile carbon appears at ~115 ppm in C NMR .

- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1720 cm (ester C=O stretch) are diagnostic .

- Mass Spectrometry : Molecular ion [M+H] at m/z 203.24 confirms the molecular formula CHNO .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity of the nitrile group in this compound?

- Answer : Density Functional Theory (DFT) calculations model the nitrile group’s electrophilicity and nucleophilic addition pathways. Key steps include:

- Electrostatic Potential Mapping : Identifies electron-deficient regions for nucleophilic attack.

- Transition State Analysis : Evaluates energy barriers for reactions (e.g., hydrolysis to amides).

- QSPR Models : Correlate substituent effects with reaction rates using descriptors like Hammett constants .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Answer :

- Dose-Response Studies : Establish IC values (e.g., 10–25 µM for cytotoxicity) to differentiate therapeutic windows from off-target effects .

- Mechanistic Profiling : Use RNA sequencing or proteomics to identify pathways affected (e.g., mitochondrial apoptosis for anticancer activity) .

- Comparative Assays : Test against structurally similar controls (e.g., methyl 4-(2-aminopropan-2-yl)benzoate) to isolate functional group contributions .

Q. How can crystallographic data improve understanding of this compound’s molecular interactions?

- Answer : Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding : Between nitrile groups and solvents (e.g., DMSO).

- Torsion Angles : Influence steric hindrance in substitution reactions.

- Packing Motifs : Predict solubility and stability in solid-state formulations. Tools like SHELXL refine structural models for accuracy .

Data Analysis and Methodological Challenges

Q. How should researchers design experiments to study calcium channel modulation by this compound derivatives?

- Answer :

- In Vitro Electrophysiology : Patch-clamp assays on N-type calcium channels (IC comparisons with ziconotide) .

- Animal Models : Neuropathic pain assays (e.g., von Frey filament tests) to validate analgesic efficacy.

- Control Groups : Use scrambled derivatives to confirm target specificity .

Q. What statistical approaches validate tyrosinase inhibition data for this compound?

- Answer :

- Enzyme Kinetics : Fit dose-response curves to Michaelis-Menten models (e.g., K determination).

- ANOVA Testing : Compare inhibition rates across melanocyte cell lines.

- QSAR Models : Relate substituent electronegativity to tyrosinase binding affinity .

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Functional Groups | Notable Activity | Reference |

|---|---|---|---|---|

| This compound | CHNO | Nitrile, Ester | Anticancer (IC 10–25 µM) | |

| Methyl 4-(2-aminopropan-2-yl)benzoate | CHNO | Amine, Ester | Antimicrobial (Gram+ bacteria) | |

| Methyl 4-(2-hydroxypropan-2-yl)benzoate | CHO | Hydroxyl, Ester | Antioxidant (ROS scavenging) |

Guidelines for Reproducibility

Q. How to document synthetic procedures for reproducibility in peer-reviewed journals?

- Answer : Follow Beilstein Journal guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.